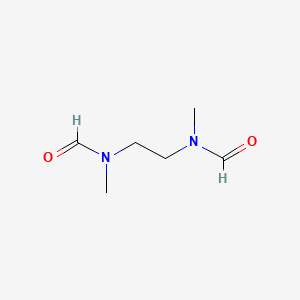
n,n'-Ethane-1,2-diylbis(n-methylformamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ethane-1,2-diylbis(N-methylformamide) is an organic compound with the molecular formula C6H12N2O2 It is a bisamide derivative of ethylenediamine, where each nitrogen atom is bonded to a methyl group and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Ethane-1,2-diylbis(N-methylformamide) can be synthesized through the dehydrogenative coupling of methanol and N,N’-dimethylethylenediamine. This reaction is catalyzed by manganese (Mn) and involves the removal of hydrogen to form the desired product . The reaction conditions typically include the use of a suitable solvent and a controlled temperature to ensure the efficient formation of the compound.
Industrial Production Methods
While specific industrial production methods for N,N’-Ethane-1,2-diylbis(N-methylformamide) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Ethane-1,2-diylbis(N-methylformamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amide derivatives.
Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamide derivatives, while reduction could produce simpler amides.
Wissenschaftliche Forschungsanwendungen
N,N’-Ethane-1,2-diylbis(N-methylformamide) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which N,N’-Ethane-1,2-diylbis(N-methylformamide) exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the context of its use, such as in enzyme inhibition studies or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Methylenebis(acrylamide): A similar bisamide compound used in polymer chemistry.
N,N-Dimethylethylenediamine: A related diamine compound used in organic synthesis.
N,N’-Dimethylethylenediamine: Another diamine derivative with similar structural features
Uniqueness
N,N’-Ethane-1,2-diylbis(N-methylformamide) is unique due to its specific bisamide structure, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
6632-41-3 |
|---|---|
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
N-[2-[formyl(methyl)amino]ethyl]-N-methylformamide |
InChI |
InChI=1S/C6H12N2O2/c1-7(5-9)3-4-8(2)6-10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
VRNZHZHNUUGILQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN(C)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


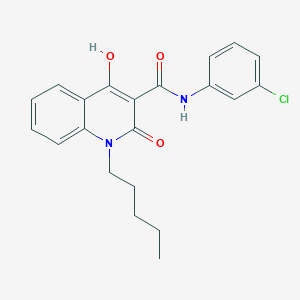
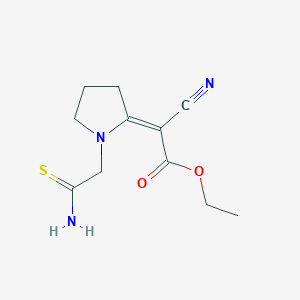
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B15081952.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081954.png)
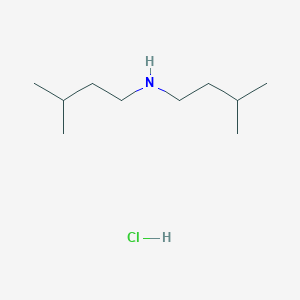
![3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081961.png)
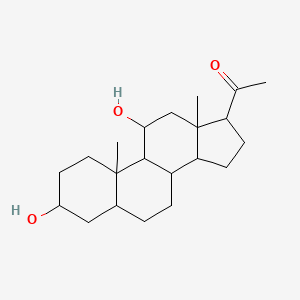
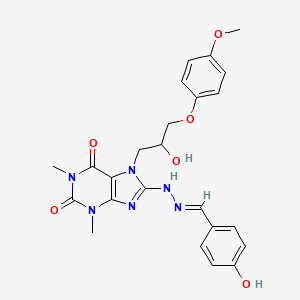



![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)

![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)
